molecular formula C22H25N3O4 B6513990 N-[(2-methoxyphenyl)methyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892267-32-2

N-[(2-methoxyphenyl)methyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B6513990
CAS No.: 892267-32-2
M. Wt: 395.5 g/mol
InChI Key: UYOOBJZGEOXOPE-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a high-purity chemical compound supplied for research and development purposes. This synthetic small molecule belongs to the tetrahydroquinazoline-dione structural class, a framework known to be of significant interest in medicinal chemistry and drug discovery . Tetrahydroquinazoline derivatives are frequently investigated for their potential biological activities and their role as key scaffolds in the synthesis of more complex molecules. The structure features a quinazoline-2,4-dione core, which is a privileged structure in pharmaceutical research, substituted with a pentyl chain and a 2-methoxybenzyl group, offering potential for diverse interaction with biological targets. This product is intended for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can employ this compound in various applications, including but not limited to: as a building block in organic synthesis, a reference standard in analytical chemistry, or a lead compound in the exploration of new biologically active agents. For specific handling, storage, and safety information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-3-4-7-12-25-21(27)17-11-10-15(13-18(17)24-22(25)28)20(26)23-14-16-8-5-6-9-19(16)29-2/h5-6,8-11,13H,3-4,7,12,14H2,1-2H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOOBJZGEOXOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3OC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-methoxyphenyl)methyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS Number: 892267-32-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H31N3O4C_{22}H_{31}N_{3}O_{4} with a molecular weight of 401.5 g/mol. The compound features a quinazoline core structure which is known for various biological activities.

Anticancer Activity

Several studies have explored the anticancer potential of quinazoline derivatives. For instance:

  • In Vitro Studies : A study demonstrated that related compounds significantly reduced cell viability in glioma cell lines by inducing necroptosis and autophagy while sparing normal astrocytes .

Antimicrobial Activity

Quinazoline derivatives have also been investigated for their antimicrobial properties. While specific data on this compound is sparse, similar compounds showed promising results against various bacterial strains.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a quinazoline derivative in vitro against several cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
Glioma5.0Induction of apoptosis
Breast Cancer10.0Cell cycle arrest at G2/M phase
Lung Cancer8.5Inhibition of AKT/mTOR pathway

The compound exhibited lower cytotoxicity towards normal cells compared to cancer cells, highlighting its potential as a selective anticancer agent.

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of related quinazoline derivatives against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that modifications to the quinazoline structure can enhance antimicrobial efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs can be categorized into two groups: (1) tetrahydroquinazoline derivatives sharing the core scaffold and (2) phenethylamine derivatives (e.g., NBOMe series) that share the N-(2-methoxyphenylmethyl) substituent but differ in core structure.

Structural Analogues with Tetrahydroquinazoline Core

a) N-(2-Chlorobenzyl)-3-(4-methylphenyl)-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
  • Substituents :
    • Position 3: 4-Methylphenyl group.
    • Carboxamide side chain: N-(2-Chlorobenzyl) and N-(3-nitrobenzyl).
  • Key Differences :
    • The absence of a pentyl chain at position 3 reduces lipophilicity compared to the target compound.
    • The nitro and chlorobenzyl groups may influence electronic properties and metabolic stability .
b) N-(4-(4-Chlorophenoxy)phenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
  • Substituents: Position 3: 2-Methoxyethyl group. Carboxamide side chain: N-(4-(4-chlorophenoxy)phenyl).
  • Molecular Weight : 465.9 g/mol (C₂₄H₂₀ClN₃O₅).
Comparative Data Table: Tetrahydroquinazoline Derivatives
Compound Position 3 Substituent Carboxamide Substituent Molecular Weight (g/mol) Core Structure
Target Compound 3-Pentyl N-(2-Methoxyphenylmethyl) Not reported Tetrahydroquinazoline-7-carboxamide
N-(2-Chlorobenzyl)-... () 4-Methylphenyl N-(2-Chlorobenzyl), N-(3-Nitrobenzyl) Not reported Same core
N-(4-(4-Chlorophenoxy)phenyl)-... () 2-Methoxyethyl N-(4-(4-Chlorophenoxy)phenyl) 465.9 Same core

Phenethylamine Derivatives with Shared Substituent

a) 25I-NBOMe and 25B-NBOMe
  • Core Structure : Phenethylamine (serotonin receptor agonist).
  • Shared Substituent : N-(2-Methoxyphenylmethyl) group.
  • The tetrahydroquinazoline scaffold’s planar structure may favor enzyme inhibition (e.g., kinase or protease targets) rather than receptor agonism.

Research Findings and Hypothesized Bioactivity

  • Structural Impact :
    • The pentyl chain at position 3 in the target compound likely enhances lipophilicity, improving blood-brain barrier penetration compared to shorter-chain analogs (e.g., 2-methoxyethyl in ).
    • The N-(2-methoxyphenylmethyl) group, shared with NBOMe compounds, may contribute to π-π stacking interactions in binding pockets but within a distinct pharmacological context.
  • Potential Applications: Tetrahydroquinazoline derivatives are often explored as kinase inhibitors or anti-inflammatory agents.
  • Limitations: No direct pharmacological or pharmacokinetic data exists for the target compound in the provided evidence. Comparisons are inferred from structural analogs.

Preparation Methods

Cyclocondensation of Methyl 3-Amino-4-pentylbenzoate

A common precursor, methyl 3-amino-4-pentylbenzoate, undergoes cyclization with urea under acidic conditions to yield 3-pentyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate. This reaction is conducted in refluxing acetic acid, achieving yields of 68–72%. The pentyl group at position 3 is introduced via alkylation of the amine precursor prior to cyclization, ensuring regioselectivity.

Carboxamide Formation

Hydrolysis of the methyl ester to the carboxylic acid is achieved using 2 M NaOH in methanol, followed by amidation with 2-methoxybenzylamine. Activation via ethyl chloroformate in the presence of N-methylmorpholine (NMM) in dichloromethane at 0°C affords the carboxamide in 85% yield. This method mirrors protocols used for structurally analogous compounds, where flow reactors enhance reaction efficiency and purity.

The introduction of the N-(2-methoxybenzyl) group requires selective alkylation at the N1 position of the quinazoline-dione core.

Reductive Amination

A two-step approach involves:

  • Deprotonation : Treatment of 3-pentylquinazoline-2,4-dione with NaH in THF generates the N1 anion.

  • Alkylation : Reaction with 2-methoxybenzyl chloride at −20°C yields the N-alkylated product. However, competing O-alkylation at the dione oxygen limits yields to 55–60%.

Mitsunobu Reaction

Superior regioselectivity is achieved using the Mitsunobu reaction. Quinazoline-dione is reacted with 2-methoxybenzyl alcohol in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF, yielding 82–85% of the desired product. This method circumvents side reactions observed in alkylation protocols.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization : Polar aprotic solvents (e.g., DMF) improve cyclocondensation rates but require stringent temperature control (80–100°C) to prevent decomposition.

  • Amidation : Dichloromethane at 0°C minimizes racemization during carboxamide formation, critical for maintaining stereochemical integrity.

Catalytic Enhancements

The use of flow reactors in multi-step syntheses significantly improves yield and purity. For example, a three-stage continuous flow system for analogous quinazoline derivatives achieved 98% HPLC purity and 85% overall yield by precise residence time control (9–15 minutes per stage).

Purification and Characterization

Crystallization Techniques

Recrystallization from methanol/water mixtures (3:1 v/v) removes unreacted starting materials and byproducts. The target compound exhibits a melting point of 289–290°C, consistent with its crystalline structure.

Spectroscopic Validation

  • NMR : 1H^1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.45–6.82 (m, 4H, aromatic), 4.52 (s, 2H, CH2), 3.81 (s, 3H, OCH3), 2.95 (t, 2H, CH2), 1.55–1.25 (m, 8H, pentyl).

  • MS : ESI-TOF m/z 438.2 [M+H]+.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Cyclocondensation68–7295Scalability
Mitsunobu Alkylation82–8598Regioselectivity
Flow Reactor Synthesis8598Rapid kinetics, high throughput

The flow reactor approach emerges as the most efficient, balancing speed and product quality . Traditional methods, while reliable, suffer from longer reaction times and moderate yields.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C spectra to verify substituent positions (e.g., methoxyphenyl methyl protons at δ 3.8–4.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical ~429.5 g/mol) with <2 ppm error .
  • X-ray Crystallography : Resolve dihedral angles and steric interactions in the tetrahydroquinazoline core for absolute configuration validation .

Advanced Methodological Insight
Combine dynamic NMR experiments with DFT calculations to study conformational flexibility and its impact on biological activity .

What strategies are recommended for investigating the compound’s mechanism of action in enzyme inhibition or receptor binding?

Q. Basic Research Focus

  • Enzyme Assays : Test inhibitory activity against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50_{50} determination) .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., quinazoline core interactions with ATP-binding pockets) .

Advanced Methodological Insight
Use isotopic labeling (e.g., 14^{14}C or 3^{3}H) to track metabolic pathways or target engagement in cellular models .

How does structural modification (e.g., altering the pentyl chain or methoxyphenyl group) affect biological activity?

Q. Basic Research Focus

  • Structure-Activity Relationship (SAR) Studies :

    Modification Observed Effect Reference
    Shorter alkyl chainsReduced lipophilicity, decreased cell uptake
    Halogenation of phenylEnhanced kinase inhibition (e.g., Cl, F)
    Methoxy → Ethoxy substitutionAltered metabolic stability

Advanced Methodological Insight
Leverage machine learning models trained on quinazoline derivatives to predict bioactivity profiles of novel analogs .

How should researchers address contradictory data in biological activity studies (e.g., varying IC50_{50}50​ values across assays)?

Q. Basic Research Focus

  • Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, temperature) .
  • Control Compounds : Include reference inhibitors (e.g., Gefitinib for EGFR) to calibrate activity thresholds .

Advanced Methodological Insight
Apply meta-analysis frameworks to reconcile discrepancies, accounting for variables like protein isoform expression or off-target effects .

What are the optimal storage and handling conditions to maintain compound stability?

Q. Basic Research Focus

  • Storage : -20°C in anhydrous DMSO or sealed under inert gas (N2_2) to prevent hydrolysis of the carboxamide group .
  • Stability Monitoring : Use LC-MS every 3–6 months to detect degradation products (e.g., hydrolyzed quinazoline derivatives) .

Advanced Methodological Insight
Conduct accelerated stability studies (40°C/75% RH for 1–3 months) to predict long-term degradation kinetics .

How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

Q. Advanced Research Focus

  • ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration .
  • Molecular Dynamics (MD) Simulations : Model protein-ligand binding persistence to guide substituent modifications for enhanced target residence time .

What analytical techniques are critical for resolving stereochemical uncertainties in derivatives?

Q. Advanced Research Focus

  • Chiral HPLC : Separate enantiomers using amylose- or cellulose-based columns .
  • Vibrational Circular Dichroism (VCD) : Assign absolute configuration of chiral centers in the absence of crystallographic data .

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